

Spectroscopic Data for 11-Hydroxyhumantenine Analogues: A Technical Guide

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Compound of Interest

Compound Name: 11-Hydroxyhumantenine

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Introduction

11-Hydroxyhumantenine is a monoterpenoid indole alkaloid belonging to the humantenine class, typically isolated from plants of the Gelsemium genus. The structural elucidation and characterization of such complex natural products are heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the available spectroscopic data for a close structural analogue of **11-Hydroxyhumantenine**, alongside detailed experimental protocols relevant to the analysis of this class of compounds. Due to the limited availability of published spectroscopic data for **11-Hydroxyhumantenine**, this guide utilizes data from a recently identified humantenine-type alkaloid, gelselegandine G, isolated from Gelsemium elegans, to serve as a reference.

Data Presentation

The following tables summarize the ^1H and ^{13}C NMR spectroscopic data for gelselegandine G, a structural analogue of **11-Hydroxyhumantenine**.

Table 1: ^1H NMR Spectroscopic Data of Gelselegandine G (400 MHz, CDCl_3)[1]

Position	δ H (ppm)	Multiplicity	J (Hz)
1	7.23	m	
2	7.08	m	
3	6.83	m	
4	6.78	m	
5 α	2.53	m	
5 β	3.12	m	
6 α	2.15	m	
6 β	2.31	m	
9	4.01	s	
14	3.32	m	11.2
15	2.92	m	
16	3.65	d	
17 α	1.85	m	7.4
17 β	2.05	m	
18	0.95	t	
19	6.03	q	7.4
20	2.89	d	7.2
N-OCH ₃	3.95	s	

Table 2: ¹³C NMR Spectroscopic Data of Gelselegandine G (100 MHz, CDCl₃)[1]

Position	δC (ppm)
1	128.4
2	122.5
3	118.9
4	109.8
5	53.7
6	31.8
7	134.5
8	142.3
9	90.1
12	178.2
13	55.1
14	36.2
15	49.8
16	72.9
17	34.1
18	12.7
19	130.5
20	128.9
21	63.2
N-OCH ₃	63.8

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of humantenine-type alkaloids from plant material.

Isolation and Purification of Humantenine-Type Alkaloids

A typical protocol for the isolation of alkaloids from *Gelsemium elegans* involves the following steps:

- **Extraction:** The air-dried and powdered plant material (e.g., stems and leaves) is extracted with an organic solvent, typically methanol or ethanol, at room temperature.
- **Acid-Base Extraction:** The crude extract is then subjected to an acid-base liquid-liquid extraction. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer is then basified (e.g., with Na_2CO_3 to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.
- **Chromatographic Separation:** The crude alkaloid mixture is further purified using a combination of chromatographic techniques. This often includes column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure alkaloids.

NMR Spectroscopy

NMR experiments are crucial for the structural elucidation of complex molecules like **11-Hydroxyhumantenine**.

- **Sample Preparation:** Approximately 1-5 mg of the purified alkaloid is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform- d (CDCl_3) or methanol- d_4 (CD_3OD), and transferred to a standard 5 mm NMR tube.
- **Instrumentation:** ^1H , ^{13}C , and 2D NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- **Data Acquisition:**
 - ^1H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (δ 0.00).

- ^{13}C NMR: Proton-decoupled ^{13}C NMR spectra are acquired to determine the chemical shifts of all carbon atoms.
- 2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are essential for the complete structural assignment.

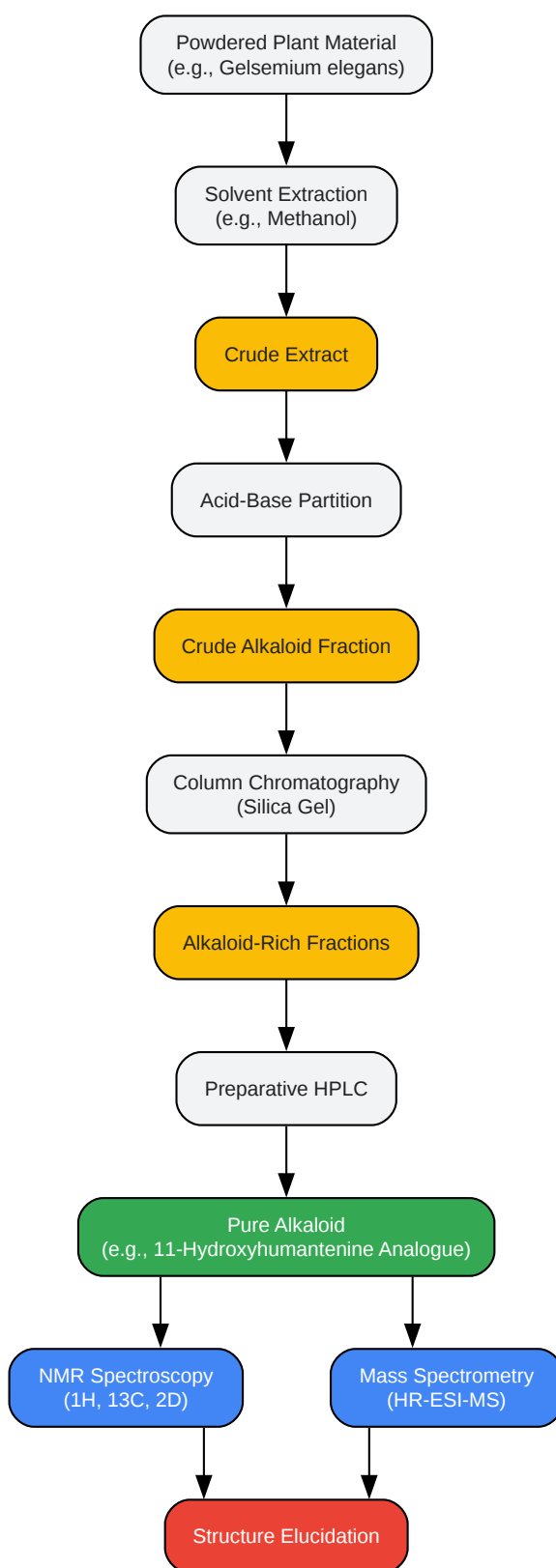
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of the alkaloids.

- Sample Preparation: A dilute solution of the purified compound (typically in methanol or acetonitrile) is prepared for analysis.
- Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Data Acquisition:
 - Spectra are typically acquired in positive ion mode, as alkaloids readily form protonated molecules $[\text{M}+\text{H}]^+$.
 - The high resolution and mass accuracy of the instrument allow for the determination of the elemental formula of the parent ion.
 - Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide valuable structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the isolation and structural elucidation of humantenine-type alkaloids from a plant source.



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Workflow for Alkaloid Isolation and Analysis

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References

- 1. mdpi.com [mdpi.com]
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